N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide
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Overview
Description
N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide is a chemical compound with the molecular formula C12H20N2Si and a molecular weight of 220.39 g/mol . This compound is known for its unique structure, which includes a phenyl group, a trimethylsilyl group, and an acetimidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide typically involves the reaction of N-phenylacetimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides or amides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide can be compared with other similar compounds such as:
N-Phenylacetamide: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
N-((Trimethylsilyl)methyl)acetamide: Similar structure but without the phenyl group, leading to different applications and reactivity.
N-Phenyl-N-methylacetamide: Contains a methyl group instead of the trimethylsilyl group, affecting its lipophilicity and biological activity.
This compound stands out due to its unique combination of a phenyl group and a trimethylsilyl group, which imparts distinctive chemical and biological properties.
Properties
Molecular Formula |
C12H20N2Si |
---|---|
Molecular Weight |
220.39 g/mol |
IUPAC Name |
N-phenyl-N-(trimethylsilylmethyl)ethanimidamide |
InChI |
InChI=1S/C12H20N2Si/c1-11(13)14(10-15(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
InChI Key |
CIHVOCSXZREYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)N(C[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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